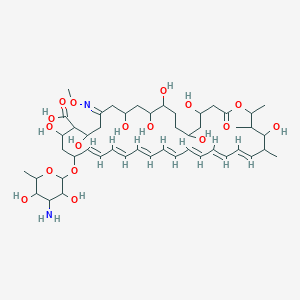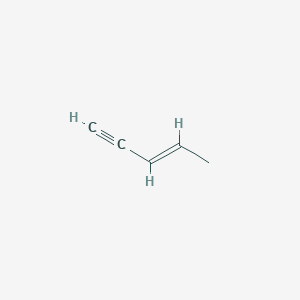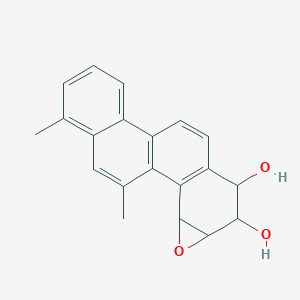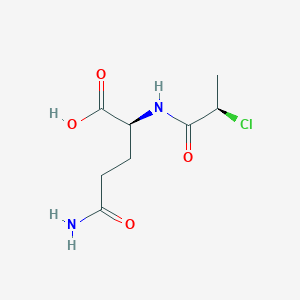
(S)-5-Amino-2-((R)-2-chloropropanamido)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, optical activity, and reactivity. These properties can be determined through various experimental techniques .Scientific Research Applications
Biosynthesis and Bioactive Compounds
- (S)-5-Amino-2-((R)-2-chloropropanamido)-5-oxopentanoic acid, also known as 5-aminolevulinic acid, is a precursor in the biosynthesis of biologically active porphyrins such as chlorophyll and heme, which are central to processes like photosynthesis and oxygen transport (Shrestha‐Dawadi & Lugtenburg, 2003).
Synthesis and Chemical Study
- A synthetic scheme for preparing any isotopomer of 5-aminolevulinic acid in high yield is described, facilitating research into various biochemical processes (Shrestha‐Dawadi & Lugtenburg, 2003).
- The synthesis of 5-aminolevulinic acid hydrochloride from levulinic acid is achieved through a process involving esterification and bromination, illustrating the chemical versatility and potential applications in various fields (Yuan, 2006).
Biological Activities
- Compounds structurally related to 5-aminolevulinic acid exhibit inhibitory activities against tyrosinase, indicating potential uses in cosmetic applications for anti-browning effects and skin whitening (Zheng et al., 2010).
Electrosynthesis Methods
- The electroreduction of methyl 5-nitro-4-oxopentanate to 5-aminolevulinic acid hydrochloride highlights the applications of electrochemical methods in synthesizing biochemically significant compounds (Konarev, Lukyanets, & Negrimovskii, 2007).
Enzymatic Studies
- The interaction of 5-chloro-4-oxopentanoic acid with pyruvate kinase, and its modification of cysteine groups, provides insights into enzyme function and potential applications in enzyme inhibition studies (Chalkley & Bloxham, 1976).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-5-amino-2-[[(2R)-2-chloropropanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKFXLPGGKWCLJ-UHNVWZDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570268 |
Source


|
| Record name | N~2~-[(2R)-2-Chloropropanoyl]-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-Amino-2-((R)-2-chloropropanamido)-5-oxopentanoic acid | |
CAS RN |
159141-33-0 |
Source


|
| Record name | N~2~-[(2R)-2-Chloropropanoyl]-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

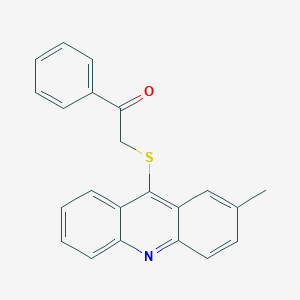
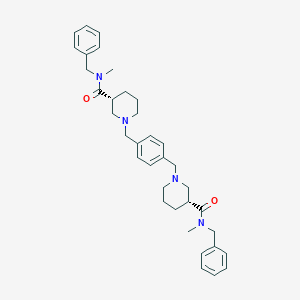
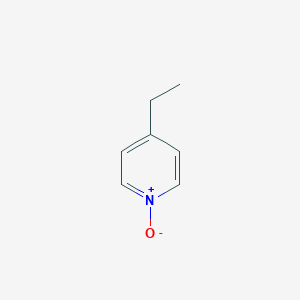
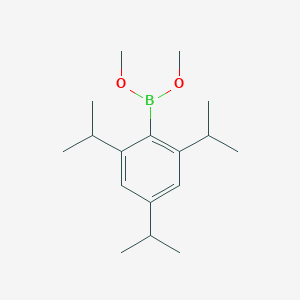
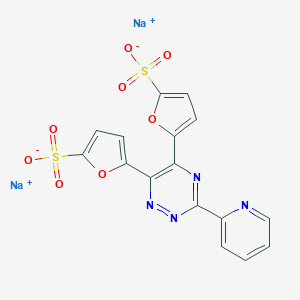

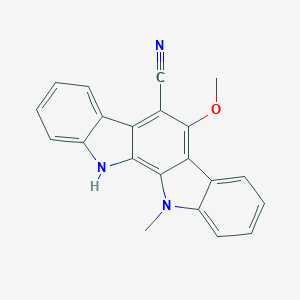
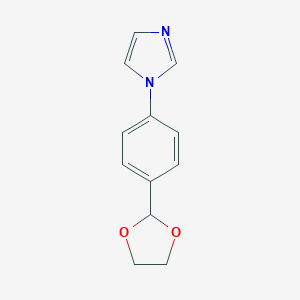
![Chloro-[4-(prop-2-enoylamino)phenyl]mercury](/img/structure/B140082.png)
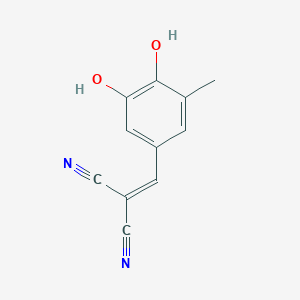
![4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B140087.png)
